N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-25-17-9-5-14(6-10-17)11-19(24)23-20-22-18(13-26-20)16-7-3-15(12-21)4-8-16/h3-10,13H,2,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHPWQPWEAPVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-(4-ethoxyphenyl)acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, the compound may interfere with cellular signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazol-2-yl Acetamides
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electronic Effects: The target compound’s 4-cyanophenyl group provides moderate electron withdrawal, contrasting with halogenated analogs (e.g., 14, 15) that exhibit stronger electrophilicity. This difference may influence interactions with electron-rich biological targets, such as ATP-binding pockets in kinases .
- Functional Group Diversity : Analogs with nitro () or sulfur-containing groups () highlight the role of substituents in tuning reactivity or metabolic stability.
Physicochemical Properties
| Property | Target Compound | N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) | N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) |
|---|---|---|---|
| Molecular Weight | ~353.4 g/mol | ~310.7 g/mol | ~292.3 g/mol |
| logP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~2.1 (lower lipophilicity) |
| Hydrogen Bond Acceptors/Donors | 5/1 | 3/1 | 5/2 (hydroxyl increases H-bond donors) |
Implications :
Structural Validation :
- 1H NMR: Expected signals include aromatic protons from cyanophenyl (δ 7.6–8.0 ppm) and ethoxyphenyl (δ 6.8–7.2 ppm), with a singlet for the thiazole proton.
- LCMS : Molecular ion peak at m/z 354.1 [M+H]+.
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with relevant synthetic pathways and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the thiazole ring and cyanophenyl group. Its IUPAC name is this compound, and it has a molecular formula of C19H18N2O2S. The molecular weight is approximately 342.42 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 342.42 g/mol |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds with thiazole moieties showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole ring plays a crucial role in enhancing antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has also been explored. Various studies have reported that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against several cancer cell lines, indicating substantial cytotoxic effects . The presence of electron-withdrawing groups like cyanophenyl enhances the compound's ability to disrupt cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and thiazole rings significantly influence biological activity. For example, the introduction of electron-donating or withdrawing groups can enhance or reduce potency against specific targets. The presence of the ethoxy group has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized various thiazole derivatives, including this compound. The compound was tested against A431 and Jurkat cell lines, showing significant growth inhibition compared to standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that this compound interacts primarily through hydrophobic contacts with target proteins involved in cancer cell survival .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole derivatives against Leishmania species. The study found that compounds featuring the thiazole moiety exhibited leishmanicidal activity by inducing apoptosis in Leishmania promastigotes. This highlights the potential application of thiazole-based compounds in treating parasitic infections .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?
Answer:
The synthesis of thiazole-containing acetamides typically involves cyclization of thiourea derivatives with α-haloketones or coupling of pre-formed thiazole intermediates with activated acetamide moieties. For example:
- Thiazole ring formation : React 2-amino-4-(4-cyanophenyl)thiazole with chloroacetyl chloride in anhydrous conditions to generate the thiazole-acetamide backbone.
- Substituent coupling : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol for high-purity yields (>95%) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Employ a multi-technique approach:
- X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between aromatic rings .
- Spectroscopy :
- Thermal analysis : DSC to assess melting point consistency (±2°C deviation indicates impurities) .
Advanced: What in vitro assays are suitable for evaluating its biological activity, given structural analogs?
Answer:
Prioritize assays based on thiazole derivatives’ known activities:
- Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to ciprofloxacin .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Optimize assay pH (7.4) and temperature (37°C) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize efficacy?
Answer:
Modify key substituents systematically:
- Thiazole ring : Replace cyanophenyl with fluorophenyl to assess electronic effects on binding .
- Acetamide linker : Substitute ethoxy with methoxy or propoxy to study steric/kinetic impacts .
- Bioisosteric replacement : Swap thiazole with oxadiazole and compare activity .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) and prioritize synthetic targets .
Advanced: What in vivo models are appropriate for preclinical testing?
Answer:
- Xenograft models : Implant human tumor cells (e.g., HCT-116 colorectal) in nude mice. Administer compound intraperitoneally (10–50 mg/kg) for 21 days; monitor tumor volume and body weight .
- PK/PD studies : Measure plasma half-life (LC-MS/MS) and tissue distribution. Optimize formulation (e.g., PEGylation) to enhance bioavailability .
- Toxicity : Conduct acute toxicity in rodents (OECD 423) with histopathological analysis of liver/kidney .
Advanced: How can analytical methods resolve discrepancies in reported biological data?
Answer:
- Assay standardization : Validate cell line authenticity (STR profiling) and use uniform culture conditions (e.g., RPMI-1640 + 10% FBS) .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀ normalized to molarity) and apply statistical tests (e.g., ANOVA with Tukey post-hoc) .
Advanced: What computational tools predict metabolic stability and degradation pathways?
Answer:
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., ethoxy demethylation) .
- Degradation products : Simulate hydrolytic/oxidative stress via HPLC-MS under accelerated conditions (40°C, 75% RH for 4 weeks) .
- QSAR modeling : Train models on PubChem datasets to correlate substituents with metabolic half-life (t₁/₂) .
Advanced: How should conflicting crystallographic data on similar compounds be interpreted?
Answer:
- Data validation : Check R-factor (<0.05) and resolution (<1.0 Å) of X-ray structures. Compare thermal displacement parameters (B-factors) for atomic stability .
- Polymorphism screening : Perform PXRD on batches to detect crystal form variations (e.g., anhydrous vs. solvates) .
- DFT calculations : Optimize geometry (B3LYP/6-31G*) and overlay with experimental structures to assess conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
